molecular formula C16H24N2O4 B10971312 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10971312
M. Wt: 308.37 g/mol
InChI Key: FOPIUUQCEONBBN-UHFFFAOYSA-N
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Description

3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the bicyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • **3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-methylcarboxylic acid

Uniqueness

Compared to similar compounds, 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid stands out due to its specific bicyclic structure and the presence of the carboxylic acid group

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

3-[(1-propan-2-ylpiperidin-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H24N2O4/c1-9(2)18-7-5-10(6-8-18)17-15(19)13-11-3-4-12(22-11)14(13)16(20)21/h3-4,9-14H,5-8H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

FOPIUUQCEONBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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